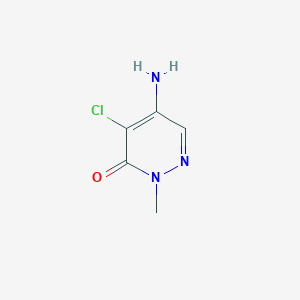

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of stereoisomers of related compounds demonstrates the versatility of tert-butoxycarbonyl-protected intermediates in creating structurally complex and stereochemically defined products. For instance, Bakonyi et al. (2013) outlined a synthesis route for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the importance of reaction conditions in achieving desired cis or trans acids through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).

Molecular Structure Analysis

Studies such as those conducted by Jankowska et al. (2002) on similar tert-butoxycarbonyl compounds reveal the influence of N-methylation on peptide conformation, demonstrating the structural intricacies and the impact of substituents on molecular behavior (Jankowska et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid and its derivatives are central to the development of novel synthetic pathways. Crane et al. (2011) utilized trichloroisocyanuric acid (TCCA) mediated Hofmann rearrangement to synthesize related compounds, showcasing the compound's versatility in organic synthesis (Crane et al., 2011).

Physical Properties Analysis

The physical properties of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, such as solubility, melting point, and stability, are crucial for its handling and application in synthesis. However, specific studies focusing on these aspects were not identified in the search, indicating a potential gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and compatibility with different reagents and solvents, define the utility of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid in synthetic chemistry. Research by Saito et al. (2006) on a novel tert-butoxycarbonylation reagent underscores the importance of understanding the compound's chemical behavior for its effective use in organic synthesis (Saito et al., 2006).

Aplicaciones Científicas De Investigación

Crystal Structure and Conformational Studies

Research on compounds related to 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid has provided insights into peptide conformation and the role of N-methylation in determining peptide structure. For instance, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine was studied to examine N-methylation's effect on peptide conformation, revealing a specific folded conformation and intermolecular hydrogen bonding patterns (Jankowska et al., 2002).

Chemical Synthesis and Reactivity

The use of tert-butoxycarbonylation reagents for modifying acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids has been described, showcasing the chemical versatility and selective reactivity of such compounds under mild conditions (Saito et al., 2006). Moreover, a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), was developed for the tert-butoxycarbonylation of similar substrates (Saito & Takahata, 2009).

Synthesis of Unnatural Amino Acids

The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, significantly advancing the synthetic methodologies for creating unnatural amino acids. This research highlights the ability to obtain pure cis or trans acid forms through simple adjustments of reaction conditions (Bakonyi et al., 2013).

Improved Selectivity in Chemical Reactions

Studies have also focused on improving the selectivity of removing the tert-butyloxycarbonyl group, a common protecting group in peptide synthesis. Research by Bodanszky and Bodanszky (2009) demonstrated that dilution with phenols could improve the selectivity in removing the tert-butyloxycarbonyl group, thus enhancing the efficiency of peptide synthesis processes (Bodanszky & Bodanszky, 2009).

Application in Polymer and Material Science

The synthesis and chiroptical properties of amino acid-derived poly(methylpropargyl ester)s, incorporating tert-butoxycarbonyl-protected amino acids, have been explored. These studies reveal that the polymers exhibit one-handed helical structures, demonstrating the potential application of such compounds in developing novel materials with unique optical properties (Qu et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is amines . The compound is used in organic synthesis as a protecting group for amines .

Mode of Action

The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, protecting them during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects amines from unwanted reactions by temporarily blocking their reactive sites . The BOC group can be selectively removed when no longer needed, allowing the amines to participate in subsequent reactions .

Action Environment

The action of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is influenced by various environmental factors. For instance, the addition of the BOC group to amines occurs under aqueous conditions . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Therefore, both the pH and the solvent used can significantly impact the compound’s efficacy.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Propiedades

IUPAC Name |

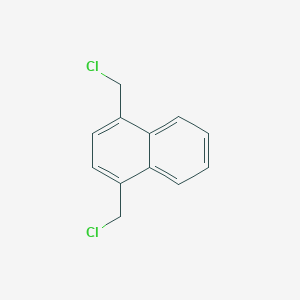

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIKLOOSITZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595188 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

CAS RN |

534602-47-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

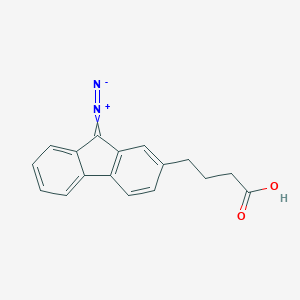

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)